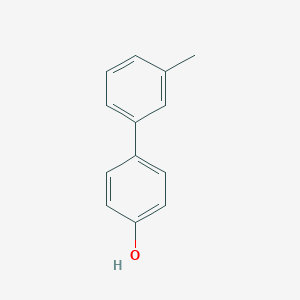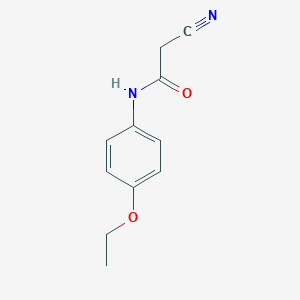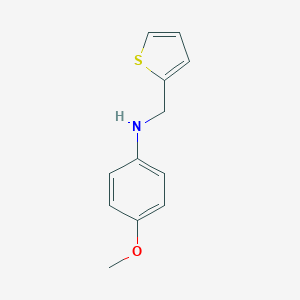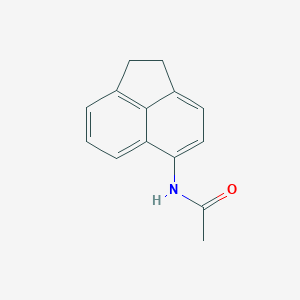
N-Acenaphthen-5-ylacetamide
Descripción general
Descripción
N-Acenaphthen-5-ylacetamide, also known as NA5A, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory and cancer-promoting molecules. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the biosynthesis of plant hormones, leading to changes in growth and development.
Biochemical and Physiological Effects:
N-Acenaphthen-5-ylacetamide has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory and anticancer studies, N-Acenaphthen-5-ylacetamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In plant growth regulation studies, N-Acenaphthen-5-ylacetamide has been shown to affect the growth and development of plants, leading to changes in morphology and physiology. In environmental science studies, N-Acenaphthen-5-ylacetamide has been shown to remove heavy metals from contaminated soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Acenaphthen-5-ylacetamide in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action of N-Acenaphthen-5-ylacetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-Acenaphthen-5-ylacetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-Acenaphthen-5-ylacetamide and its potential as an anti-inflammatory and anticancer agent. In agriculture, more research is needed to determine the optimal concentrations and application methods for N-Acenaphthen-5-ylacetamide as a plant growth regulator and pesticide. In environmental science, further studies are needed to explore the potential of N-Acenaphthen-5-ylacetamide for removing heavy metals from contaminated soil and water.
In conclusion, N-Acenaphthen-5-ylacetamide is a chemical compound with potential applications in various fields, including medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, it has shown promising results in anti-inflammatory and anticancer studies, as well as in plant growth regulation and environmental remediation. Further research is needed to fully explore its potential and optimize its use in various applications.
Aplicaciones Científicas De Investigación
N-Acenaphthen-5-ylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-Acenaphthen-5-ylacetamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential as an anticancer agent. In agriculture, N-Acenaphthen-5-ylacetamide has been tested as a plant growth regulator and a pesticide. In environmental science, N-Acenaphthen-5-ylacetamide has been studied for its potential to remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
4657-94-7 |
|---|---|
Nombre del producto |
N-Acenaphthen-5-ylacetamide |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
InChI |
InChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Clave InChI |
RXRZTIATQMVXOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
SMILES canónico |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Otros números CAS |
4657-94-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

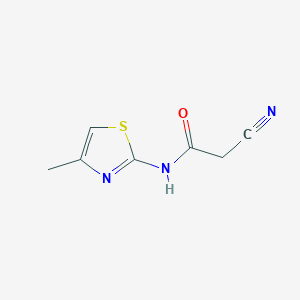
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
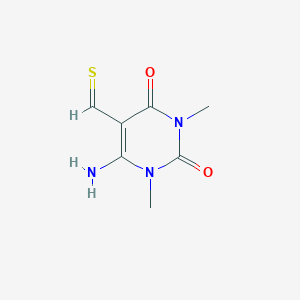
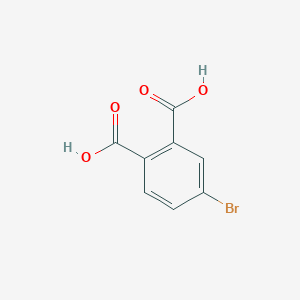
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
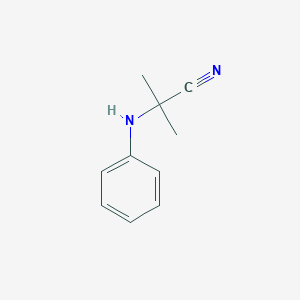
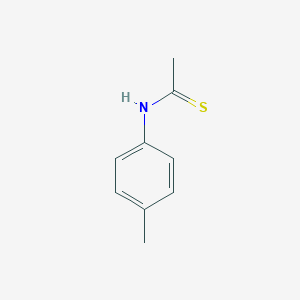
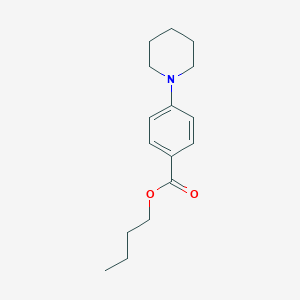
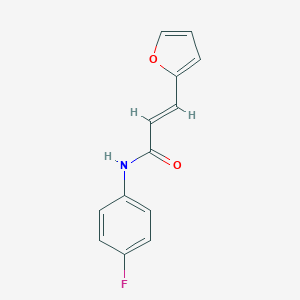
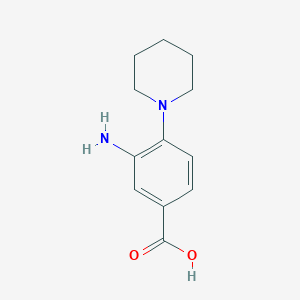
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
